Cas no 2680747-82-2 (benzyl N-tert-butyl-N-2-(4-fluorophenyl)-2-oxoethylcarbamate)

benzyl N-tert-butyl-N-2-(4-fluorophenyl)-2-oxoethylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2680747-82-2
- benzyl N-tert-butyl-N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate
- EN300-28297553
- benzyl N-tert-butyl-N-2-(4-fluorophenyl)-2-oxoethylcarbamate
-
- インチ: 1S/C20H22FNO3/c1-20(2,3)22(13-18(23)16-9-11-17(21)12-10-16)19(24)25-14-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3
- InChIKey: WSHMYXKGAVBZTH-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C(CN(C(=O)OCC1C=CC=CC=1)C(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 343.15837173g/mol
- どういたいしつりょう: 343.15837173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 446
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
benzyl N-tert-butyl-N-2-(4-fluorophenyl)-2-oxoethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28297553-0.5g |
benzyl N-tert-butyl-N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate |
2680747-82-2 | 95.0% | 0.5g |
$1522.0 | 2025-03-19 | |
Enamine | EN300-28297553-0.1g |
benzyl N-tert-butyl-N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate |
2680747-82-2 | 95.0% | 0.1g |
$1396.0 | 2025-03-19 | |
Enamine | EN300-28297553-2.5g |
benzyl N-tert-butyl-N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate |
2680747-82-2 | 95.0% | 2.5g |
$3110.0 | 2025-03-19 | |
Enamine | EN300-28297553-5.0g |
benzyl N-tert-butyl-N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate |
2680747-82-2 | 95.0% | 5.0g |
$4599.0 | 2025-03-19 | |
Enamine | EN300-28297553-0.25g |
benzyl N-tert-butyl-N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate |
2680747-82-2 | 95.0% | 0.25g |
$1459.0 | 2025-03-19 | |
Enamine | EN300-28297553-1.0g |
benzyl N-tert-butyl-N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate |
2680747-82-2 | 95.0% | 1.0g |
$1586.0 | 2025-03-19 | |
Enamine | EN300-28297553-10.0g |
benzyl N-tert-butyl-N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate |
2680747-82-2 | 95.0% | 10.0g |
$6819.0 | 2025-03-19 | |
Enamine | EN300-28297553-0.05g |
benzyl N-tert-butyl-N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate |
2680747-82-2 | 95.0% | 0.05g |
$1332.0 | 2025-03-19 | |
Enamine | EN300-28297553-5g |
benzyl N-tert-butyl-N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate |
2680747-82-2 | 5g |
$4599.0 | 2023-09-07 | ||
Enamine | EN300-28297553-1g |
benzyl N-tert-butyl-N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate |
2680747-82-2 | 1g |
$1586.0 | 2023-09-07 |
benzyl N-tert-butyl-N-2-(4-fluorophenyl)-2-oxoethylcarbamate 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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benzyl N-tert-butyl-N-2-(4-fluorophenyl)-2-oxoethylcarbamateに関する追加情報
Benzyl N-tert-Butyl-N-2-(4-Fluorophenyl)-2-Oxoethylcarbamate (CAS No. 2680747-82-2): A Comprehensive Overview
Benzyl N-tert-butyl-N-2-(4-fluorophenyl)-2-oxoethylcarbamate (CAS No. 2680747-82-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of benzyl N-tert-butyl-N-2-(4-fluorophenyl)-2-oxoethylcarbamate consists of a benzyl group, a tert-butyl group, and a 4-fluorophenyl moiety, all linked through an amide bond. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it an interesting subject for detailed study.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery and development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. In the case of benzyl N-tert-butyl-N-2-(4-fluorophenyl)-2-oxoethylcarbamate, the 4-fluorophenyl group is particularly noteworthy for its potential to enhance the compound's pharmacological profile.
The tert-butyl group in benzyl N-tert-butyl-N-2-(4-fluorophenyl)-2-oxoethylcarbamate contributes to the overall stability and solubility of the molecule. This group is known for its steric hindrance, which can protect the amide bond from hydrolysis and other degradation pathways. This feature is crucial for ensuring the compound's stability during storage and administration.
The benzyl group in benzyl N-tert-butyl-N-2-(4-fluorophenyl)-2-oxoethylcarbamate adds aromatic character to the molecule, which can influence its interactions with biological targets. Aromatic groups are often involved in π-stacking interactions and hydrophobic binding, which are important for many biological processes.
In terms of its potential applications, benzyl N-tert-butyl-N-2-(4-fluorophenyl)-2-oxoethylcarbamate has been investigated for its activity against various biological targets. Preliminary studies have shown that this compound exhibits promising inhibitory effects on certain enzymes and receptors, making it a candidate for further development as a therapeutic agent.
One area of particular interest is the compound's potential as an inhibitor of specific kinases. Kinases are enzymes that play critical roles in cellular signaling pathways and are often implicated in various diseases, including cancer and inflammatory disorders. The ability of benzyl N-tert-butyl-N-2-(4-fluorophenyl)-2-oxoethylcarbamate to selectively inhibit these enzymes could lead to new treatments for these conditions.
Beyond its enzymatic inhibition properties, benzyl N-tert-butyl-N-2-(4-fluorophenyl)-2-oxoethylcarbamate has also been explored for its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that mediate a wide range of physiological responses. The ability to modulate these receptors with high selectivity is crucial for developing drugs with minimal side effects.
The synthesis of benzyl N-tert-butyl-N-2-(4-fluorophenyl)-2-oxoethylcarbamate involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the formation of the amide bond through coupling reactions between appropriate carboxylic acid derivatives and amines. The introduction of the fluorine atom typically involves electrophilic or nucleophilic fluorination reactions.
In addition to its therapeutic potential, benzyl N-tert-butyl-N-2-(4-fluorophenyl)-2-oxoethylcarbamate has also been studied for its use as a probe molecule in biochemical assays. Its unique structural features make it suitable for labeling and tracking specific biomolecules, providing valuable insights into cellular processes and disease mechanisms.
The safety profile of benzyl N-tert-butyl-N-2-(4-fluorophenyl)-2-oxoethylcarbamate is an important consideration in its development as a pharmaceutical agent. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical evaluation.
In conclusion, benzyl N-tert-butyl-N-2-(4-fluorophenyl)-2-oxoethylcarbamate (CAS No. 2680747-82-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an exciting subject for ongoing investigation and development. As research continues to uncover new applications and optimize its properties, this compound may play a crucial role in advancing our understanding and treatment of various diseases.
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